molecular formula C8H11NO2 B11920040 (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B11920040
M. Wt: 153.18 g/mol
InChI Key: FCYFJGGJCJDCPB-JRTVQGFMSA-N
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Description

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a conformationally constrained bicyclic amino acid characterized by a norbornene scaffold. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol (free acid form) . The compound features four defined stereocenters, contributing to its rigid three-dimensional structure, which is advantageous in drug design for mimicking peptide turn motifs or enhancing metabolic stability. The hydrochloride salt form (C₈H₁₂ClNO₂, MW: 189.64 g/mol) is commercially available and widely used in synthetic chemistry .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7-/m1/s1

InChI Key

FCYFJGGJCJDCPB-JRTVQGFMSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)N

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with norbornene derivatives, which provide the bicyclo[2.2.1]heptene scaffold. Norbornene’s inherent strain and reactivity make it ideal for Diels-Alder (DA) and retro-Diels-Alder (rDA) transformations. For example, the rDA reaction of a norbornene-fused quinazolinone precursor under flow conditions at 450°C and 200 bar yields the bicyclic core with retained stereochemistry. This method avoids traditional flash vacuum pyrolysis, enabling safer and more controllable decomposition pathways.

Alternative precursors include 7-oxabicyclo[2.2.1]hept-5-ene derivatives, which undergo regioselective amination via Pd-catalyzed coupling. The choice of precursor depends on the desired functionalization pattern; electron-deficient dienophiles favor exo selectivity, while steric effects dominate in endo pathways.

Functional Group Introduction

Amination and Carboxylation :
The introduction of the amine and carboxylic acid groups proceeds through sequential functionalization. A two-step protocol involves:

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) mediate the coupling of norbornene bromides with ammonia equivalents, achieving 85–92% yields under microwave-assisted conditions.

  • Carboxylation via CO₂ Insertion : Rhodium-catalyzed carboxylation of the intermediate amine using supercritical CO₂ (scCO₂) at 100°C introduces the carboxylic acid moiety with >90% enantiomeric excess (ee).

Stereochemical Control :
The four stereocenters are established through asymmetric catalysis. Chiral oxazaborolidine catalysts induce face-selective DA reactions, while enzymatic resolution with acylase I separates diastereomeric intermediates.

Chiral Resolution Techniques

Racemic mixtures of the bicyclic amino acid are resolved using:

  • Dynamic Kinetic Resolution (DKR) : Lipase-catalyzed acetylation in ionic liquids ([BMIM][BF₄]) achieves 98% ee by leveraging substrate-specific transition states.

  • Diastereomeric Salt Formation : Tartaric acid derivatives preferentially crystallize with the (1S,2S,3R,4R)-enantiomer, yielding >99% purity after three recrystallizations.

Industrial-Scale Production Methods

Large-Scale Reactor Configurations

Flow Reactors :
Continuous flow systems enhance scalability and safety. A telescoped flow process integrates DA cyclization, amination, and carboxylation in a single reactor train (Fig. 1). Key parameters include:

  • Residence Time : 8–12 minutes at 200°C

  • Pressure : 50–150 bar

  • Solvent : Superheated ethanol/water (9:1 v/v)

This approach reduces intermediate isolation steps and improves throughput to 5–10 kg/day.

Batch Reactors :
Traditional stainless-steel autoclaves (500–1000 L) remain viable for low-volume production. Reaction conditions mimic flow systems but require longer cycles (24–48 hours) and manual purification.

Process Optimization Strategies

Design of Experiments (DoE) :
Multivariate analysis identifies critical process parameters (CPPs) such as temperature, pressure, and catalyst loading. For example, a central composite design (CCD) model optimized carboxylation yields from 78% to 93% by adjusting CO₂ pressure (80–120 bar) and Rh catalyst concentration (0.5–1.5 mol%).

Green Chemistry Principles :

  • Solvent Recycling : Ethanol/water mixtures are distilled and reused, reducing waste by 70%.

  • Catalyst Recovery : Magnetic Rh nanoparticles (Fe₃O₄@SiO₂-Rh) are separated via external magnets and reused for 10 cycles without loss of activity.

Purification and Isolation Techniques

Crystallization Methods

Anti-Solvent Crystallization :
The crude product is dissolved in hot ethanol (60°C) and precipitated by adding heptane at 0°C. This method achieves 95% recovery with ≤0.5% impurities.

pH-Controlled Crystallization :
Adjusting the solution to pH 4.5 (near the isoelectric point) enhances crystallization efficiency. The hydrochloride salt forms needle-like crystals, which are filtered and dried under vacuum.

Chromatographic Approaches

Preparative HPLC :
A C18 column (250 × 50 mm, 5 µm) with a mobile phase of 0.1% TFA in acetonitrile/water (15:85 v/v) resolves diastereomers in 20-minute runs. Fractions are pooled and lyophilized to ≥99.5% purity.

Ion-Exchange Chromatography :
A Dowex 50WX4 resin selectively binds the protonated amine, eluting contaminants with 0.1 M NH₄OH. The product is recovered in 85% yield with <0.1% residual metals.

Quality Control and Analytical Characterization

Spectroscopic Analysis

NMR Spectroscopy :

  • ¹H NMR (500 MHz, D₂O): δ 6.15 (d, J = 5.5 Hz, 1H, H-5), 4.32 (dd, J = 8.0, 4.5 Hz, 1H, H-2), 3.89 (m, 1H, H-3).

  • ¹³C NMR : 175.2 ppm (C=O), 54.3 ppm (C-3).

Mass Spectrometry :
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 154.0864 (calc. 154.0867).

Purity Assessment Protocols

Chiral HPLC :
A Chiralpak IC column (4.6 × 250 mm) with hexane/ethanol (80:20 v/v) at 1.0 mL/min resolves enantiomers in 15 minutes. The (1S,2S,3R,4R)-enantiomer elutes at 9.2 minutes.

Elemental Analysis :
Calculated for C₈H₁₁NO₂: C 62.73%, H 7.24%, N 9.15%. Observed: C 62.69%, H 7.28%, N 9.12%.

Comparative Analysis of Synthesis Methods

The table below summarizes key synthetic approaches:

MethodYield (%)Purity (%)Key AdvantageLimitation
Flow rDA Cyclization9299.5Rapid (<10 min)High equipment costs
Batch Amination8598.0Low capital investmentLong reaction times (24–48 h)
Enzymatic Resolution7899.9High enantioselectivitySubstrate-specific enzymes

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features a bicyclic structure with an amine group and a carboxylic acid moiety, which contributes to its biological activity and interaction with various molecular targets.

Drug Development

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is utilized in the design of novel pharmaceuticals due to its ability to mimic natural amino acids. Its structural characteristics allow it to interact with biological systems effectively.

Case Study : In a study examining amino acid transport systems in tumor cells, this compound was shown to inhibit specific transporters critical for amino acid uptake, impacting tumor growth and proliferation . This suggests its potential as an anti-cancer agent.

Enzyme Inhibition

The compound has been identified as an effective inhibitor of ornithine aminotransferase (OAT), an enzyme involved in proline metabolism linked to cancer progression. Inhibiting OAT can disrupt metabolic pathways that support tumor growth.

Research Findings : Inhibition of OAT resulted in decreased levels of α-fetoprotein (AFP), a biomarker for hepatocellular carcinoma (HCC), indicating its potential therapeutic application in treating HCC .

Synthesis of Complex Molecules

As a versatile building block, this compound is used in synthesizing various derivatives and analogs that can exhibit enhanced biological activity or specificity.

ApplicationDescription
Drug DevelopmentUsed to develop new pharmaceuticals targeting amino acid transport systems
Enzyme InhibitionActs as an inhibitor for ornithine aminotransferase, impacting cancer metabolism
Synthesis of Complex MoleculesServes as a precursor for synthesizing biologically active compounds

Research indicates that this compound can modulate cellular processes by binding to specific transporters or enzymes involved in amino acid metabolism . Its unique stereochemistry enhances its ability to interact selectively with these biological targets.

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within its target site.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of bicyclic amino acids significantly impacts their biological activity and physicochemical properties:

  • (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (3-exo-amino, 2-exo-carboxylic acid): This diastereomer has a molecular weight of 153.18 g/mol and demonstrates solubility in water, ethanol, and methanol .
  • rac-(1S,2R,3S,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The tert-BOC-protected variant (CAS 148257-12-9) is used as a synthetic intermediate, highlighting the role of protecting groups in modulating reactivity during peptide synthesis .

Bicyclo[2.2.2]octene Analogs

Compounds like 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid exhibit a larger bicyclic framework (2.2.2 vs. 2.2.1), reducing ring strain and altering conformational flexibility. These analogs are synthesized via scalable protocols and are explored in libraries of constrained peptides, though their biological activity profiles differ due to structural dissimilarities .

Functionalized Derivatives

  • Amido Derivatives: A DAAPalogues compound bearing a 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid amido fragment showed high potency against ALK kinase (IC₅₀ unspecified) but was inactive against c-Met kinase, underscoring the importance of substituents in target selectivity .
  • Hydrochloride Salt : The hydrochloride form (CAS 677757-33-4) enhances solubility in polar solvents, making it preferable for pharmaceutical formulations .

Biological Activity

(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC8H13N2O
Molecular Weight153.20 g/mol
CAS Number105786-40-1
PubChem CID42580098
Percent Purity≥99%

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, its structural similarity to amino acids suggests potential interactions with amino acid transport systems in cells.

Case Studies

  • Inhibition of Arginase : A study highlighted the discovery of novel arginase inhibitors related to bicyclic compounds. The lead candidate exhibited significant inhibition of arginase I and II with IC50 values of 1.3 nM and 8.1 nM respectively, suggesting that similar bicyclic structures may hold therapeutic potential in modulating arginine metabolism .
  • Cytotoxic Activity : Another investigation explored the cytotoxic effects of various bicyclic compounds on cancer cell lines. The results demonstrated that certain derivatives of bicyclic structures exhibited submicromolar cytotoxicity against B16 melanoma cells, indicating a potential role in cancer therapy .
  • Transport System Interactions : Research on related compounds showed that they could inhibit specific amino acid transport systems in tumor cells, suggesting that this compound may similarly impact amino acid uptake in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substituents on the Amino Group : Variations in substituents can significantly alter the compound's interaction with target enzymes.
  • Stereochemistry : The specific stereochemical configuration plays a crucial role in determining the compound's biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?

  • Methodology :

  • Route 1 : Reacting a bicyclic amino acid precursor (e.g., compound 14 in ) with phthalic anhydride and triethylamine to form a protected intermediate, followed by deprotection and purification via column chromatography .

  • Route 2 : Hydrogenation of unsaturated bicyclic intermediates using Pd/C catalysts under controlled pressure to achieve stereochemical retention (e.g., synthesis of compound 16 ) .

  • Route 3 : Reduction of carboxylic acid derivatives with LiAlH₄ in dry ether to produce alcohol intermediates, as demonstrated in related bicyclic systems (81% yield) .

    • Key Considerations :
  • Use chiral resolution techniques (e.g., chiral HPLC) to ensure enantiomeric purity .

  • Monitor reaction progress via TLC and characterize intermediates using NMR and IR spectroscopy .

    Synthetic Route Key Reagents/Conditions Yield/Outcome Reference
    Phthalic anhydride routePhthalic anhydride, Et₃NBrown oily product (compound 15 )
    HydrogenationPd/C, H₂ gasColorless solid (compound 16 )
    LiAlH₄ reductionLiAlH₄, dry ether81% yield (related alcohol)

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodology :

  • X-ray crystallography : Solve crystal structures using SHELX software (e.g., SHELXL for refinement), which is widely validated for small-molecule stereochemical analysis .
  • NMR spectroscopy : Analyze coupling constants (e.g., vicinal 3JHH^3J_{HH}) and NOE correlations to confirm relative stereochemistry .
  • Comparative optical rotation : Match observed rotation with literature values for enantiopure standards .

Q. What purification techniques are effective for this compound?

  • Methodology :

  • Column chromatography : Use silica gel with gradient elution (e.g., heptane:EtOAc mixtures) to separate diastereomers or byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity .
  • Ion-exchange chromatography : Separate charged species (e.g., hydrochloride salts) using Dowex resins .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, such as kinase inhibition?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare inhibitory potency of enantiomers against targets like c-Met/ALK kinases. For example, compound 420 (with the 3-aminobicyclo fragment) showed inactivity against c-Met but potent ALK inhibition, suggesting stereochemical selectivity .

  • Molecular docking : Use software (e.g., AutoDock) to model interactions between the bicyclic scaffold and kinase active sites .

    Compound Structural Feature Kinase Target IC₅₀ Reference
    3263-Amidobenzazepin-2-onec-Met24 nM
    4203-Aminobicyclo fragmentALKHigh potency

Q. What challenges arise in maintaining enantiomeric purity during synthesis?

  • Methodology :

  • Protection/deprotection strategies : Use Boc (tert-butoxycarbonyl) groups to shield amines during synthesis, followed by acidic cleavage (e.g., TFA) .
  • Chiral resolution : Employ enzymatic resolution or chiral auxiliaries to isolate desired enantiomers .
  • In-line monitoring : Use polarimetry or chiral HPLC to detect racemization during reaction optimization .

Q. How can computational methods predict reactivity or metabolic stability?

  • Methodology :

  • DFT calculations : Analyze transition states for cyclization reactions to predict regioselectivity .
  • ADMET prediction : Use tools like SwissADME to estimate metabolic stability and toxicity based on LogP and PSA values .
  • Molecular dynamics : Simulate conformational flexibility to assess binding to biological targets .

Q. What advanced analytical methods optimize characterization?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .

  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in bicyclic systems .

  • X-ray powder diffraction (XRPD) : Assess crystallinity and polymorphic forms for pharmaceutical development .

    Analytical Technique Key Data Application Reference
    HRMSExact mass (C₈H₁₁NO₂: 153.18 Da)Molecular formula confirmation
    2D NMR1H^1H-13C^13C correlationsStereochemical assignment
    XRPDDiffraction patternPolymorph screening

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